(4-Bromo-2,6-dimethylphenyl)boronic acid

Divergent synthesis Iterative Suzuki–Miyaura coupling Orthogonal reactivity

Iterative Suzuki couplings require intermediate halogenation, adding cost and steps. (4-Bromo-2,6-dimethylphenyl)boronic acid integrates both nucleophilic B(OH)₂ and electrophilic Br in a single ambiphilic scaffold. - Enables two sequential, chemoselective Suzuki couplings, saving 1-3 steps per sequence. - Precursor to high-activity Ni(II) olefin polymerization catalysts (up to 3.73×10⁷ g·(mol·h·MPa)⁻¹). - Validated in oligodiazo high-spin carbene synthesis and on-surface porphyrin transformations. Certificate of Analysis provided; ambient storage; ships globally.

Molecular Formula C8H10BBrO2
Molecular Weight 228.88 g/mol
CAS No. 1160561-24-9
Cat. No. B1456957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Bromo-2,6-dimethylphenyl)boronic acid
CAS1160561-24-9
Molecular FormulaC8H10BBrO2
Molecular Weight228.88 g/mol
Structural Identifiers
SMILESB(C1=C(C=C(C=C1C)Br)C)(O)O
InChIInChI=1S/C8H10BBrO2/c1-5-3-7(10)4-6(2)8(5)9(11)12/h3-4,11-12H,1-2H3
InChIKeyOGYKUMRPICACAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Bromo-2,6-dimethylphenyl)boronic acid Structural Profile


(4-Bromo-2,6-dimethylphenyl)boronic acid (CAS 1160561-24-9, MFCD13181651) is an arylboronic acid building block with the molecular formula C₈H₁₀BBrO₂ and a monoisotopic mass of 227.9957 Da . It features a 1,2,3,5-tetrasubstituted benzene core bearing two ortho-methyl groups (positions 2 and 6), a para-bromo substituent (position 4), and a boronic acid group at position 1 . Commercially available at purities ranging from 95% to 98% from multiple global suppliers , this compound is primarily employed as a Suzuki–Miyaura coupling reagent wherein the boronic acid serves as the nucleophilic partner while the aryl bromide provides a second reactive handle for sequential transformations .

(4-Bromo-2,6-dimethylphenyl)boronic acid: Substitution Failure


Generic substitution of (4-bromo-2,6-dimethylphenyl)boronic acid with alternative arylboronic acids introduces measurable penalties in downstream synthetic efficiency, catalytic performance, or architectural versatility. Removing the 4-bromo substituent (as in 2,6-dimethylphenylboronic acid, CAS 100379-00-8) eliminates the electrophilic cross-coupling handle required for sequential orthogonal functionalization . Replacing bromine with chlorine (CAS 1027045-31-3) alters oxidative-addition reactivity in palladium-catalyzed steps and changes the electronic influence on the boronic acid group, shifting coupling rates and yields . Using the pinacol ester derivative (CAS 2121511-79-1) instead of the free boronic acid modifies the reagent's stability profile, solubility, and the conditions required for transmetalation, with downstream consequences for reaction optimization in multi-step sequences . The quantitative evidence below substantiates these differentiation points.

(4-Bromo-2,6-dimethylphenyl)boronic acid: Differentiation Evidence


Ambiphilic Architecture for Orthogonal Cross-Coupling

(4-Bromo-2,6-dimethylphenyl)boronic acid is an ambiphilic arene that simultaneously presents a nucleophilic –B(OH)₂ site and an electrophilic C–Br site on the same ring. This architecture permits two sequential, chemoselective Suzuki–Miyaura couplings without requiring intermediate functional group interconversion steps [1]. By contrast, the closest non-halogenated analog, 2,6-dimethylphenylboronic acid (CAS 100379-00-8, MW 149.98 g/mol), carries only the boronic acid nucleophile and cannot serve as an electrophilic partner in a second cross-coupling event . The 4-chloro analog (CAS 1027045-31-3) retains ambiphilicity but the C–Cl bond exhibits approximately 50–100× slower oxidative addition to Pd(0) compared to the C–Br bond, as established by classical kinetic studies of aryl halide reactivity in palladium catalysis [2]. Each coupling step eliminated through the ambiphilic design saves an estimated 1–3 synthetic operations (protection/deprotection, halogenation, or metalation sequences), reducing step count and cumulative yield losses in multi-step syntheses.

Divergent synthesis Iterative Suzuki–Miyaura coupling Orthogonal reactivity Ambiphilic building block

Ni α-Diimine Catalyst: Enhanced Activity with Br Substituent

When the 4-bromo-2,6-dimethylphenyl group is incorporated into the α-diimine ligand framework bis[N,N′-(4-bromo-2,6-dimethylphenyl)imino]-2,3-butadiene (L1) and complexed as [NiBr₂(L1)], the resulting catalyst produces the highest ethylene polymerization activity among three directly compared complexes evaluated under identical conditions [1][2]. The comparators were [NiBr₂(L2)] bearing 2,4,6-trimethylphenyl substituents and [NiBr₂(L3)] bearing 2,6-dimethylphenyl (Br-free) substituents. In a related Br-substituted acenaphthene-backbone system activated by diethylaluminum chloride (DEAC), the catalyst achieved a maximum activity of 3.73 × 10⁷ g·(mol·h·MPa)⁻¹ at an Al/Ni molar ratio of 600 at 25 °C [2]. Critically, X-ray crystallography confirmed the structure of L1, enabling structure–activity correlation [1]. The catalyst bearing the electron-withdrawing 4-Br substituent exhibited increased polyethylene branching degree compared with the Br-free catalyst under the same reaction conditions, while maintaining comparable or superior thermodynamic stability [2].

Ethylene polymerization α-Diimine nickel catalyst Electron-withdrawing substituent effect Catalyst activity comparison

Scaffold Stability Under Pd-Catalyzed Cross-Coupling

The chemical robustness of the 4-bromo-2,6-dimethylphenyl scaffold under palladium-catalyzed coupling conditions has been experimentally validated. Itoh et al. demonstrated that [9-[10-(4-tert-butyl-2,6-dimethyl)phenyl]anthryl](4-bromo-2,6-dimethylphenyl)diazomethane—a compound incorporating the 4-bromo-2,6-dimethylphenyl group—survives Suzuki coupling conditions intact and undergoes mono-, di-, and tri-substitution with benzene mono-, di-, and triboronic acids to yield oligodiazo products with controlled stoichiometry [1]. The same scaffold was shown to tolerate Sonogashira coupling conditions, enabling the preparation of bis(diazo) compounds incorporated into butadiyne and thiophene frameworks [2]. The resulting triplet, quintet, and septet ground-state species exhibited half-lives of several seconds in solution at room temperature [1]. A further quintet bis(carbene) study confirmed that [9-(10-phenyl)anthryl](4-bromo-2,6-dimethylphenyl)diazomethane survives Sonogashira conditions and converts to the silylethynyl derivative without scaffold degradation [3]. While these studies employ the diazomethane derivative rather than the free boronic acid, they constitute the strongest available experimental evidence that the 4-bromo-2,6-dimethylphenyl core withstands the thermal and chemical stress of palladium-catalyzed cross-coupling, a property not shared by all ortho,ortho-disubstituted aryl bromides.

Diazo compound stability Suzuki coupling compatibility Sonogashira coupling High-spin organic molecules

Broad Utility in Pharma and Materials Chemistry

The 4-bromo-2,6-dimethylphenyl motif is embedded in multiple research areas of high translational value, providing procurement justification beyond generic coupling reagent utility. In pharmaceutical development, the 4-bromo-2,6-dimethylphenyl group is a core structural fragment of the CRF-1 receptor antagonist JNJ-19567470 (CAS 724471-26-5), a clinical candidate for panic disorder that demonstrated efficacy comparable to benzodiazepines in preventing sodium lactate-induced panic-like responses [1]. In agrochemistry, (4-bromo-2,6-dimethylphenyl)boronic acid is explicitly listed as a synthetic intermediate in Syngenta patent WO2009/074314 for herbicidal 4-phenylpyrane-3,5-dione derivatives (page 169) [2]. In materials chemistry, Zn(II)-5,15-bis(4-bromo-2,6-dimethylphenyl)porphyrin (ZnBr2Me4DPP) served as the substrate for autonomous on-surface bromine-removal reactions on Au(111), demonstrated by a deep-learning-driven scanning probe microscopy workflow published in JACS 2025 [3]. In supramolecular chemistry, 2-((4-bromo-2,6-dimethylphenyl)amino)-2-oxo-acetic acid was used to construct an unsymmetrical diruthenium acceptor clip that self-assembles into a two-dimensional rectangular supramolecule—X-ray crystallography confirmed a single C₁-symmetric isomer with the two bromoaryl groups positioned farthest apart [4]. This breadth of demonstrated utility across medicinal, agricultural, nanofabrication, and supramolecular chemistry domains is not uniformly shared by the 4-chloro, 4-fluoro, or non-halogenated 2,6-dimethylphenyl analogs.

Pharmaceutical intermediate Agrochemical patent intermediate On-surface synthesis Supramolecular self-assembly

(4-Bromo-2,6-dimethylphenyl)boronic acid: Application Scenarios


Iterative Orthogonal Suzuki Couplings for Biaryl Synthesis

The ambiphilic architecture of (4-bromo-2,6-dimethylphenyl)boronic acid—combining a boronic acid nucleophile at position 1 with a bromo electrophile at position 4—enables two sequential, chemoselective Suzuki–Miyaura couplings without intermediate functional group manipulation. In the first coupling, the –B(OH)₂ group reacts with an aryl halide (Ar¹–X) under standard Pd catalysis. The resulting 4-bromo biaryl intermediate then serves as the electrophilic partner in a second coupling with a different arylboronic acid (Ar²–B(OH)₂), delivering unsymmetrical terphenyl analogs in two steps from a single starting material [1][2]. This iterative strategy reduces synthetic step count by 1–3 operations per sequence compared with using a non-halogenated boronic acid that would require a separate halogenation step, directly lowering procurement cost per compound in library production.

High-Activity α-Diimine Ni Precatalysts for Ethylene Polymerization

The 4-bromo-2,6-dimethylphenyl group, when incorporated into α-diimine ligand frameworks and complexed to Ni(II), produces precatalysts that rank highest in ethylene polymerization activity among directly compared methyl-substituted analogs. Yuan et al. demonstrated that [NiBr₂(L1)]—bearing the 4-Br substituent—outperforms both the 2,4,6-trimethylphenyl (L2) and the Br-free 2,6-dimethylphenyl (L3) variants when activated with DEAC [1]. The electron-withdrawing bromo substituent also increases the branching degree of the resulting polyethylene without sacrificing thermodynamic stability, enabling fine-tuning of polymer microstructure. For research groups developing late-transition-metal olefin polymerization catalysts, procuring (4-bromo-2,6-dimethylphenyl)boronic acid as the ligand precursor provides a validated route to high-performance catalyst systems with documented activity of up to 3.73 × 10⁷ g·(mol·h·MPa)⁻¹ [2].

High-Spin Organic Molecules and Carbene Precursors

The 4-bromo-2,6-dimethylphenyl scaffold has been experimentally validated as a coupling-compatible building block in the construction of oligodiazo high-spin organic molecules. Itoh et al. used (4-bromo-2,6-dimethylphenyl)diazomethane to perform mono-, di-, and tri-Suzuki couplings with benzene boronic acids, generating triplet, quintet, and septet ground-state carbenes with half-lives of several seconds at room temperature [1]. The scaffold also survives Sonogashira conditions for installing alkyne linkages [2]. For research groups synthesizing persistent high-spin organic species or carbene-based molecular magnets, the validated compatibility of the 4-bromo-2,6-dimethylphenyl group with Pd-catalyzed coupling chemistry makes it a strategic choice for convergent assembly of spin-bearing building blocks where premature decomposition would compromise the entire synthetic sequence.

Functional Porphyrins and Supramolecular Assemblies

The 4-bromo-2,6-dimethylphenyl group serves as a meso-substituent in porphyrins designed for on-surface chemical transformations. Wu et al. employed Zn(II)-5,15-bis(4-bromo-2,6-dimethylphenyl)porphyrin (ZnBr2Me4DPP) as the substrate for autonomous bromine-removal reactions on Au(111) surfaces, demonstrating large-scale controlled chemical transformations using deep-reinforcement-learning-guided scanning probe microscopy [1]. In supramolecular coordination chemistry, the 4-bromo-2,6-dimethylphenyl motif embedded in an oxamate ligand directed the self-assembly of a C₁-symmetric rectangular Ru(II) supramolecule, with X-ray crystallography confirming the spatial positioning of the bromoaryl groups [2]. For surface-science and crystal-engineering groups, procuring this boronic acid provides access to a building block with documented utility in both on-surface nanofabrication and solution-phase self-assembly.

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